

Carmichaenine D: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: *B15589854*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine D is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Isolated from the roots of *Aconitum carmichaelii*, a plant with a long history in traditional medicine, **Carmichaenine D** represents a molecule of interest for further scientific investigation. This technical guide provides a summary of its known physical and chemical properties.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Carmichaenine D** are summarized in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Source
CAS Number	2065228-62-6	Alfa Chemistry
Molecular Formula	C ₂₉ H ₃₉ NO ₇	Alfa Chemistry
Molecular Weight	513.6 g/mol	Alfa Chemistry
Appearance	Powder	Alfa Chemistry
Predicted pKa	13.11 ± 0.70	Alfa Chemistry
Predicted Boiling Point	686.6 ± 55.0 °C	Alfa Chemistry
Predicted Density	1.41 ± 0.1 g/cm ³	Alfa Chemistry

Note: Specific experimental data for melting point and solubility in common solvents are not readily available in the public domain and would require access to primary research articles that specifically detail the isolation and characterization of this compound.

Spectroscopic Data

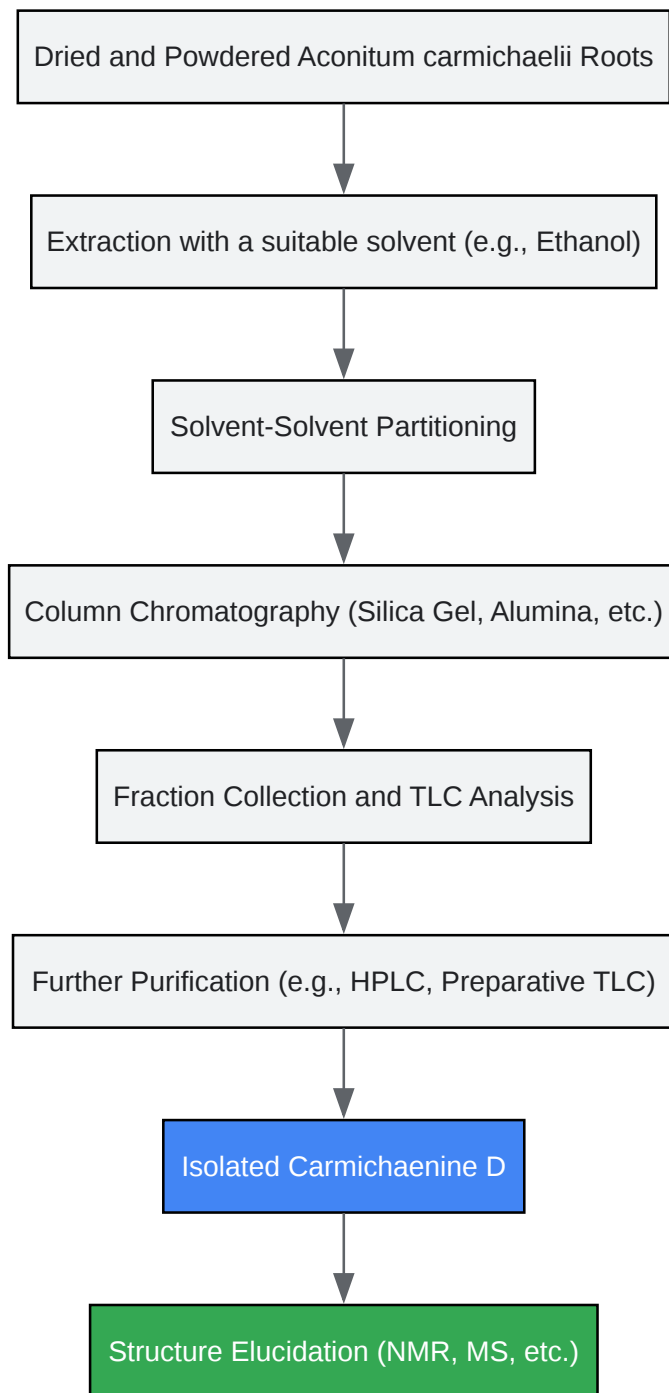
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are crucial for the definitive structural elucidation and characterization of natural products. While general methodologies for acquiring such data for diterpenoid alkaloids are well-established, specific spectra for **Carmichaenine D** are not publicly available at this time. Researchers would need to consult the primary literature that first reported the isolation of this specific compound.

Experimental Protocols

The isolation and characterization of diterpenoid alkaloids from Aconitum species typically follow a standardized workflow. Below is a generalized experimental protocol that would be adapted for the specific isolation of **Carmichaenine D**.

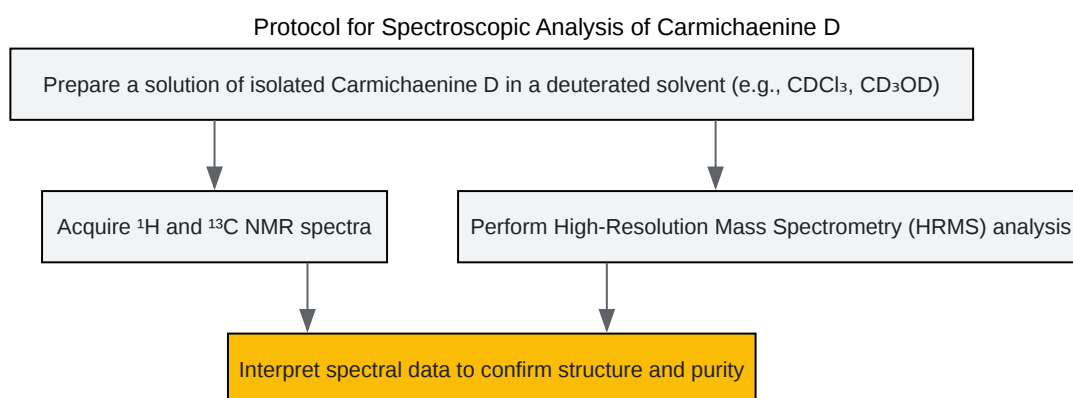
General Isolation and Purification Workflow

General Workflow for Diterpenoid Alkaloid Isolation

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Caption: A generalized workflow for the isolation and purification of diterpenoid alkaloids from plant material.

Spectroscopic Analysis Protocol



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Caption: A standard protocol for the spectroscopic analysis of a purified natural product like **Carmichaenine D**.

Biological Activity and Signaling Pathways

The biological activities of many diterpenoid alkaloids from *Aconitum* species have been investigated, with reports of anti-inflammatory, analgesic, and cardiotonic effects. However, at present, there is a lack of specific studies in the public domain that detail the biological activities and associated signaling pathways of **Carmichaenine D**. Further research is required to elucidate its pharmacological profile.

Conclusion

Carmichaenine D is a structurally complex diterpenoid alkaloid with potential for biological activity. This guide provides a summary of its currently available physicochemical properties. A significant gap in the publicly available information exists regarding its experimental data and biological profile. Researchers interested in this compound are encouraged to seek out the primary scientific literature for more detailed information, which will be essential for any future drug discovery and development efforts.

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